molecular formula C13H13BrN4S B8050767 N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid

Cat. No.: B8050767
M. Wt: 337.24 g/mol
InChI Key: HOCFDYZWQYGULA-UHFFFAOYSA-N
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Description

Bifonazole . Bifonazole is an imidazole antifungal drug used primarily in the form of ointments. It was patented in 1974 and approved for medical use in 1983 . Bifonazole is known for its effectiveness in treating fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bifonazole involves several key steps:

Industrial Production Methods

Industrial production of Bifonazole follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Bifonazole undergoes several types of chemical reactions, including:

    Oxidation: Bifonazole can be oxidized under specific conditions, although this is not a common reaction for its primary use.

    Reduction: The reduction of intermediates is a crucial step in its synthesis.

    Substitution: Halogenation and subsequent substitution with imidazole are key steps in its synthesis.

Common Reagents and Conditions

    Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride.

    Reduction: Sodium borohydride.

    Halogenation: Thionyl chloride.

    Amination: Imidazole.

Major Products Formed

The major product formed from these reactions is Bifonazole itself, with intermediates such as 4-phenylbenzophenone and its reduced alcohol form.

Scientific Research Applications

Bifonazole has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying imidazole-based antifungal agents.

    Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit other biological pathways.

    Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, ringworm, and jock itch.

    Industry: Employed in the formulation of antifungal creams and ointments.

Mechanism of Action

Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points:

Comparison with Similar Compounds

Similar Compounds

    Clotrimazole: Another imidazole antifungal, but with a different mechanism of action.

    Miconazole: Similar in structure but used for different types of fungal infections.

    Ketoconazole: A broader spectrum antifungal with additional systemic uses.

Uniqueness

Bifonazole’s dual inhibition of ergosterol biosynthesis makes it unique among antifungal agents. Its ability to act at two different points in the biosynthesis pathway provides a more comprehensive antifungal effect .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCFDYZWQYGULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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